8-Chloro-4-hydroxyquinoline is an organic compound belonging to the hydroxyquinoline family, characterized by its chlorine and hydroxyl functional groups attached to a quinoline backbone. The chemical formula is , and it is recognized for its potential applications in various fields, including pharmaceuticals and materials science. The compound exhibits a unique structure that allows it to engage in diverse chemical interactions, particularly with metal ions, forming chelates that are useful in analytical chemistry and medicinal applications.
The biological activities of 8-chloro-4-hydroxyquinoline are significant:
Several methods have been developed for synthesizing 8-chloro-4-hydroxyquinoline:
8-Chloro-4-hydroxyquinoline has diverse applications:
Research has focused on the interaction of 8-chloro-4-hydroxyquinoline with various metal ions, revealing its ability to form stable chelates. These interactions enhance the solubility and bioavailability of metal ions, making them useful in therapeutic applications. Studies also indicate that these complexes may exhibit enhanced biological activity compared to their uncomplexed forms .
Several compounds share structural similarities with 8-chloro-4-hydroxyquinoline, each possessing unique properties:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
8-Hydroxyquinoline | Lacks chlorine; strong chelation properties | Antimicrobial, anticancer |
Nitroxoline | Contains a nitro group; used as an antiparasitic | Antimicrobial |
5-Nitro-8-hydroxyquinoline | Contains a nitro group; exhibits antibacterial activity | Antimicrobial |
7-Hydroxyquinoline | Hydroxyl group at position 7; less studied | Potentially similar biological effects |
The presence of the chlorine atom distinguishes 8-chloro-4-hydroxyquinoline from its analogs. This substitution not only affects its chemical reactivity but also enhances its biological activity against certain pathogens. The compound's ability to form stable metal complexes further adds to its uniqueness in both medicinal chemistry and analytical applications.
The discovery of 8-Chloro-4-hydroxyquinoline is rooted in the broader exploration of hydroxyquinoline derivatives, which began in the late 19th century. The parent compound, 8-hydroxyquinoline, was first synthesized in 1880 by Hugo Weidel and Albert Cobenzl through the decarboxylation of oxycinchoninic acid. The introduction of chlorine substituents to the quinoline framework emerged later as chemists sought to modify the electronic and steric properties of these heterocycles for enhanced bioactivity. While the exact synthesis date of 8-Chloro-4-hydroxyquinoline remains undocumented in early literature, its development likely paralleled advancements in halogenation techniques during the mid-20th century. By the 1970s, its structural elucidation and synthetic pathways were well-established, as evidenced by its inclusion in chemical catalogs and patent filings.
The systematic IUPAC name for this compound is 8-chloroquinolin-4-ol, reflecting the positions of its functional groups on the quinoline backbone. Its molecular formula is C₉H₆ClNO, with a molecular weight of 179.60 g/mol. Key structural features include:
Property | Description |
---|---|
SMILES | Oc1ccnc2c1cccc2Cl |
InChI Key | SUZPLFOSYVTCLE-UHFFFAOYSA-N |
CAS Registry Number | 57797-97-4 |
X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar quinoline ring system, with intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen. The chlorine atom at position 8 introduces steric hindrance, influencing its chelation properties and reactivity in substitution reactions.
8-Chloro-4-hydroxyquinoline serves as a critical building block in synthetic chemistry, enabling the development of compounds with diverse biological activities:
The compound’s versatility is further demonstrated in its role in synthesizing protease inhibitors and kinase-targeted therapies, underscoring its importance in modern drug discovery pipelines.
Corrosive;Acute Toxic